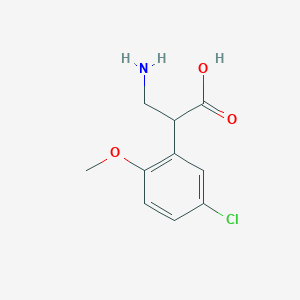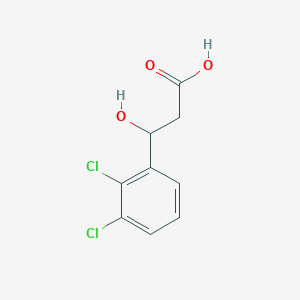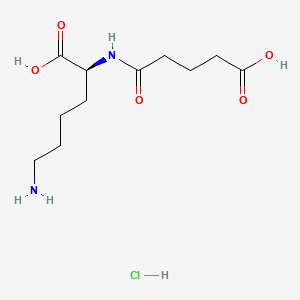
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-5-fluorobenzene.
Grignard Reaction: The 2-bromo-5-fluorobenzene undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysts: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-Amino-5-fluorophenyl)-2,2-dimethylpropanoic acid.
Oxidation: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanal.
Reduction: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanol.
科学研究应用
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: Utilized in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain signaling pathways, leading to its observed biological effects. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorophenylacetic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.
3-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with chlorine instead of bromine.
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with fluorine at a different position on the phenyl ring.
Uniqueness
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups also adds steric hindrance, potentially affecting its binding affinity and selectivity in biochemical applications.
属性
分子式 |
C11H12BrFO2 |
|---|---|
分子量 |
275.11 g/mol |
IUPAC 名称 |
3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(13)3-4-9(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI 键 |
DWTWDHZBGGORHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CC(=C1)F)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


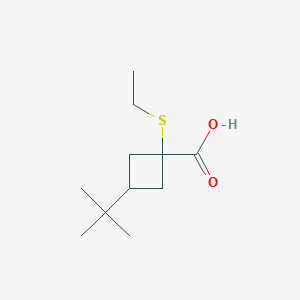
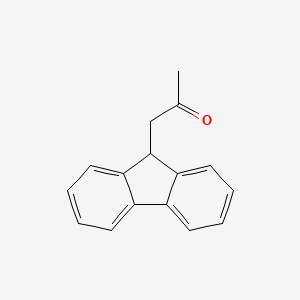
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
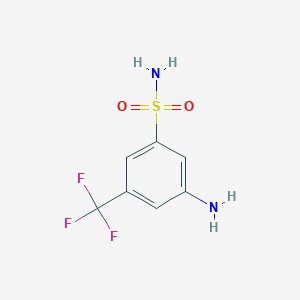


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
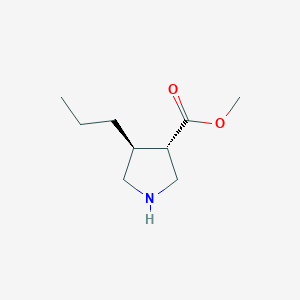
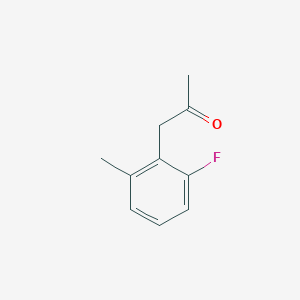
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
